4,6-Dichloro-2-methylpyrimidine-5-carbonitrile is a chemical compound with the molecular formula C₆H₃Cl₂N₃. It is characterized by the presence of two chlorine atoms at the 4 and 6 positions, a methyl group at the 2 position, and a carbonitrile group at the 5 position of the pyrimidine ring. This compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its unique structural features.
There is no current information available regarding the specific mechanism of action of DCMMP.
As with any unknown compound, it is advisable to handle DCMMP with caution. Here are some general safety considerations:
The biological activity of 4,6-dichloro-2-methylpyrimidine-5-carbonitrile has been explored in various studies. It exhibits:
Several synthesis methods have been reported for 4,6-dichloro-2-methylpyrimidine-5-carbonitrile:
4,6-Dichloro-2-methylpyrimidine-5-carbonitrile finds applications in various fields:
Interaction studies involving 4,6-dichloro-2-methylpyrimidine-5-carbonitrile have revealed its capacity to interact with various biological macromolecules:
Several compounds share structural similarities with 4,6-dichloro-2-methylpyrimidine-5-carbonitrile. Here’s a comparison highlighting their uniqueness:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2,4-Dichloro-6-methylpyrimidine-5-carbonitrile | Chlorines at different positions | Different substitution pattern affects reactivity |
4,6-Dimethylpyrimidine-5-carbonitrile | Methyl groups instead of chlorines | Potentially different biological activities |
4-Chloro-2-methylpyrimidine-5-carbonitrile | Single chlorine substitution | May exhibit different solubility and stability |
The unique combination of chlorine atoms and a carbonitrile group in 4,6-dichloro-2-methylpyrimidine-5-carbonitrile contributes to its distinct chemical behavior and biological properties compared to these similar compounds.
Irritant